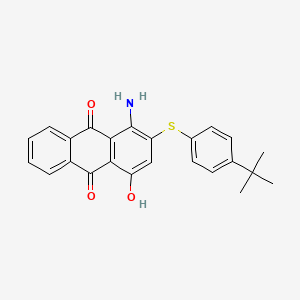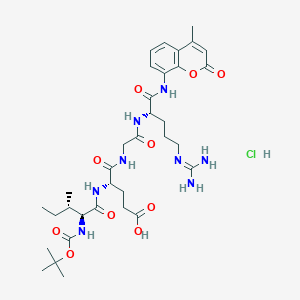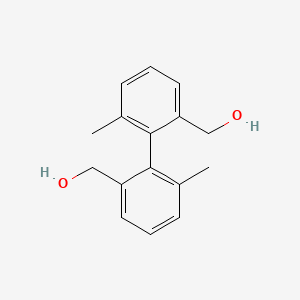
(6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol is an organic compound with the molecular formula C14H14O2 It is a derivative of biphenyl, featuring two hydroxyl groups attached to the biphenyl structure at the 2,2’ positions and two methyl groups at the 6,6’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol typically involves the following steps:
Starting Material: The synthesis begins with 6,6’-dimethyl-2,2’-biphenyl.
Hydroxylation: The biphenyl derivative undergoes hydroxylation to introduce hydroxyl groups at the 2,2’ positions. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol.
Industrial Production Methods
Industrial production of (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol may involve large-scale hydroxylation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities.
化学反応の分析
Types of Reactions
(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride for halogenation or alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diols.
Substitution: Formation of halogenated or alkylated biphenyl derivatives.
科学的研究の応用
(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
(6,6’-Dimethyl-2,2’-bipyridyl): Similar in structure but contains nitrogen atoms in place of the hydroxyl groups.
(6,6’-Dimethyl-2,2’-biphenyl): Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Uniqueness
(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
3594-91-0 |
|---|---|
分子式 |
C16H18O2 |
分子量 |
242.31 g/mol |
IUPAC名 |
[2-[2-(hydroxymethyl)-6-methylphenyl]-3-methylphenyl]methanol |
InChI |
InChI=1S/C16H18O2/c1-11-5-3-7-13(9-17)15(11)16-12(2)6-4-8-14(16)10-18/h3-8,17-18H,9-10H2,1-2H3 |
InChIキー |
APVANCOMZWSFHA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CO)C2=C(C=CC=C2CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)
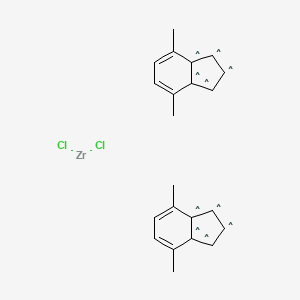
![5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-](/img/structure/B13818103.png)
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)
![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)
![(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13818116.png)

![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)

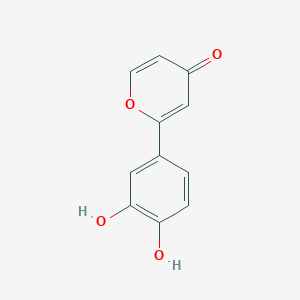
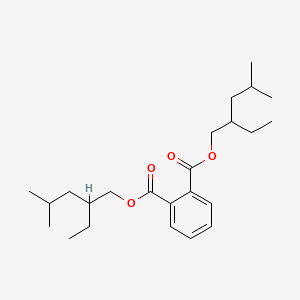
![2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate](/img/structure/B13818144.png)
